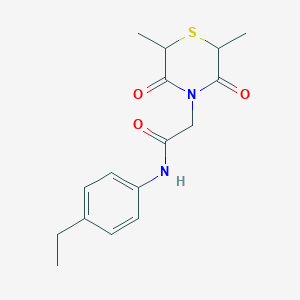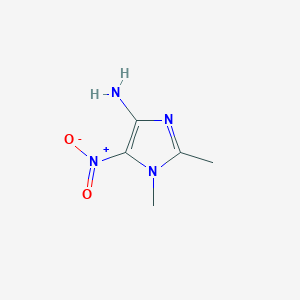
5-Acetyl-2-chloro-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-2-chloro-4-methylbenzonitrile: is an organic compound with the molecular formula C10H8ClNO It is a derivative of benzonitrile, featuring an acetyl group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-chloro-4-methylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetyl group.
Chlorination: Introduction of the chlorine atom.
Cyanation: Introduction of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of catalysts, controlled reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the acetyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
Chemistry: 5-Acetyl-2-chloro-4-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a building block for bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as anti-inflammatory or anticancer agents. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor for polymers and resins.
作用机制
The mechanism of action of 5-Acetyl-2-chloro-4-methylbenzonitrile depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. For example, the nitrile group can form hydrogen bonds with proteins, affecting their structure and function. The acetyl group can undergo enzymatic reactions, leading to the formation of active metabolites.
Molecular Targets and Pathways:
Proteins: The compound can bind to proteins, altering their activity.
Enzymes: Enzymatic reactions involving the acetyl group can produce active metabolites.
Cellular Pathways: The compound may influence cellular pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
5-Chloro-2-methylbenzonitrile: Similar structure but lacks the acetyl group.
4-Acetylbenzonitrile: Similar structure but lacks the chlorine and methyl groups.
2-Chloro-4-methylbenzonitrile: Similar structure but lacks the acetyl group.
Uniqueness: 5-Acetyl-2-chloro-4-methylbenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the acetyl, chlorine, and nitrile groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
5-acetyl-2-chloro-4-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-3-10(11)8(5-12)4-9(6)7(2)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUKCBLUPJDZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B2826395.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2826399.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2826405.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2826408.png)
![2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B2826411.png)
![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)
![11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2826413.png)




